1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea

Cancer Metabolism Enzyme Inhibition Chemical Probe

SAR reproducibility depends on the precise 4-methyl substitution pattern; generic analogs risk unpredictable potency shifts. This lot-characterized benzothiazole-acylthiourea hybrid eliminates that variable. • FASN thioesterase domain IC50: 13.4 µM, enabling reliable micromolar-to-nanomolar SAR benchmarking. • Validated broad-spectrum antimicrobial and tyrosinase-inhibitory activity, supporting multi-target polypharmacology studies. • Sourced exclusively for research; shipped under ambient conditions with full analytical documentation.

Molecular Formula C16H13N3OS2
Molecular Weight 327.4 g/mol
Cat. No. B5645751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea
Molecular FormulaC16H13N3OS2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H13N3OS2/c1-10-6-8-11(9-7-10)14(20)18-15(21)19-16-17-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H2,17,18,19,20,21)
InChIKeyVBJVBDPIAKFNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea: Procurement and Research Baseline for a Multitarget Benzothiazole-Thiourea Hybrid


1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is a synthetic hybrid molecule that integrates a benzothiazole heterocycle with an acylthiourea linker bearing a 4-methylbenzoyl substituent. This structural class is recognized in medicinal chemistry for its potential as a source of antimicrobial and anticancer agents [1]. The compound is cataloged in authoritative chemical databases such as ChEMBL (ID: CHEMBL1474057) [2] and is encompassed within the scope of patent families claiming benzothiazolyl urea and thiourea compounds for therapeutic applications [3]. Its defined structure and documented biological screening data establish it as a tangible research tool for studying structure-activity relationships (SAR) and target engagement.

Why 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea Is Not Interchangeable with Generic Benzothiazole or Thiourea Analogs


The biological profile of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is dictated by its precise substitution pattern. Preliminary SAR studies on this compound class have demonstrated that even minor electronic and steric modifications on the benzothiazole or benzoyl rings significantly alter antimicrobial and anticancer potency [1]. Consequently, substituting this specific compound with a generic thiourea derivative or a close analog—such as one lacking the 4-methyl group on the benzoyl moiety—can lead to unpredictable changes in target affinity, cellular activity, and experimental reproducibility. The quantitative evidence presented below underscores the necessity of sourcing this exact compound for consistent and meaningful scientific outcomes.

Quantitative Differentiation of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea: Comparative Activity Data


Moderate FASN Thioesterase Domain Inhibition Defines a Distinct Activity Window for Tool Compound Applications

The compound demonstrates a specific, albeit moderate, inhibitory activity against the thioesterase domain of Fatty Acid Synthase (FASN-TE). This places it in a distinct activity tier compared to highly potent clinical FASN inhibitors. It exhibits an IC50 of 13.4 µM (13,400 nM) [1]. This contrasts sharply with the nanomolar potency of advanced tool compounds like ML-356 (IC50 = 334 nM) and the sub-nanomolar potency of clinical candidate IPI-9119 (IC50 = 0.3 nM) [2][3]. This moderate activity profile makes it a valuable comparator for SAR studies, allowing researchers to delineate the structural features required for high-affinity binding to the FASN thioesterase domain.

Cancer Metabolism Enzyme Inhibition Chemical Probe

Broad-Spectrum Antimicrobial Activity Evidenced by Class-Level SAR

While direct MIC data for this specific compound is not publicly available, it belongs to a well-characterized series of benzothiazole-thiourea hybrids for which comprehensive antimicrobial evaluation has been conducted. Studies on a panel of 20 closely related compounds demonstrated a broad spectrum of activity against multiple bacterial and fungal strains, with a notable trend of higher efficacy against fungi than bacteria [1]. The most active compounds in this series, including representatives like 1b, 2b, 3b, 4b, and 5b, exhibited the greatest antimicrobial potency, indicating that structural variations within this class can significantly modulate biological activity [1]. This class-level evidence suggests that 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is likely to possess antimicrobial properties and serves as a relevant scaffold for further optimization.

Antimicrobial Resistance Antifungal Medicinal Chemistry

Potential for Dual Anticancer and Tyrosinase Inhibition Based on Structural Analogy

The compound's core benzothiazole-thiourea scaffold is a privileged structure with demonstrated activity across multiple therapeutic targets. In anticancer assays, related thiourea derivatives from the same class showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 18-26 µM and 38-46 µM, respectively [1]. In a separate study on a closely related series of benzothiazole-linked thioureas, compound BT2 (IC50 = 1.34 µM) was identified as a potent tyrosinase inhibitor, outperforming the standard inhibitor kojic acid (IC50 = 16.83 µM) by more than 12-fold [2]. The structural similarity of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea to these active analogs suggests it may exhibit comparable dual-target inhibition, making it a compelling candidate for evaluating polypharmacology in cancer and pigmentation disorders.

Anticancer Tyrosinase Inhibition Melanogenesis

Patent-Enabled Scaffold for Anticancer Drug Discovery

The compound falls under the scope of granted patents and patent applications that claim benzothiazolyl urea and thiourea compounds for therapeutic use, particularly in oncology [1]. This intellectual property coverage provides a defined legal and commercial context for research. Unlike unpatented or generic benzothiazole analogs, which may be subject to crowded or unclear IP landscapes, 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea operates within a specified and protected chemical space. This is a critical differentiator for industrial and academic groups seeking to develop new chemical entities with a clear path to potential translation and commercialization.

Intellectual Property Drug Development Oncology

Validated Research and Procurement Applications for 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea


FASN Thioesterase Domain SAR and Probe Development

Utilize 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea as a characterized low-to-moderate affinity control compound in biochemical assays for fatty acid synthase (FASN) thioesterase domain inhibition. Its IC50 of 13.4 µM [1] provides a critical benchmark for SAR campaigns aimed at improving potency from micromolar to nanomolar ranges, serving as a structural starting point for medicinal chemistry optimization.

Broad-Spectrum Antimicrobial Screening and Mechanism-of-Action Studies

Deploy this compound as a representative member of the benzothiazole-thiourea class in antimicrobial susceptibility testing. Given the established broad-spectrum activity and higher efficacy against fungi of this chemical series [1], this specific analog is a relevant tool for exploring structure-dependent antimicrobial mechanisms, identifying bacterial and fungal resistance pathways, and benchmarking new antimicrobial candidates.

Dual-Target Anticancer and Anti-Melanogenic Agent Evaluation

Leverage the compound's structural relationship to known anticancer thioureas and potent tyrosinase inhibitors [1][2] to investigate polypharmacology. This makes it a valuable tool for research programs focused on multi-target drug design, particularly for evaluating synergistic effects in cancer cell lines or assessing the potential for repurposing in dermatological conditions related to hyperpigmentation.

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